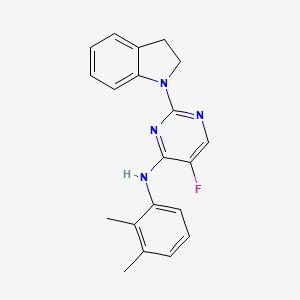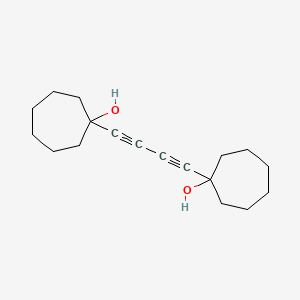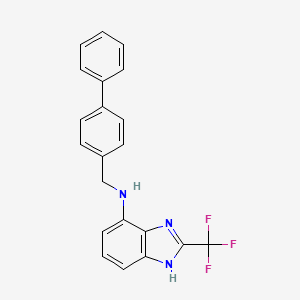![molecular formula C25H17F3N4O2S B11062858 N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}quinoline-8-sulfonamide](/img/structure/B11062858.png)
N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}quinoline-8-sulfonamide, a mouthful of a name, belongs to the class of organofluorine compounds. Fluorine incorporation in organic molecules often leads to unique properties and diverse applications, including pharmaceuticals, electronics, agrochemicals, and catalysis . This compound has drawn attention due to its intriguing pharmacological activities.
Preparation Methods
The synthetic routes for this compound involve the incorporation of a trifluoromethyl (CF₃) group into the quinoline scaffold. While specific methods may vary, the general approach includes the introduction of the CF₃ group at a suitable stage during synthesis. Industrial production methods likely optimize yield and scalability.
Chemical Reactions Analysis
Reactions: N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}quinoline-8-sulfonamide can undergo various reactions, such as oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines) play crucial roles.
Major Products: Depending on the reaction, products may include derivatives with altered pharmacological properties.
Scientific Research Applications
This compound finds applications across scientific domains:
Medicine: Investigate its potential as a drug candidate for specific diseases.
Chemistry: Explore its reactivity and design new derivatives.
Biology: Study its interactions with biological targets.
Industry: Assess its use in materials or catalysis.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with molecular targets (e.g., enzymes, receptors) and modulation of cellular pathways. Further studies are needed to elucidate its precise effects.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related structures. Its uniqueness lies in the combination of the quinoline scaffold, phenyl rings, and the trifluoromethyl group.
Properties
Molecular Formula |
C25H17F3N4O2S |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
N-[4-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C25H17F3N4O2S/c26-25(27,28)23-16-21(32(30-23)20-8-2-1-3-9-20)17-11-13-19(14-12-17)31-35(33,34)22-10-4-6-18-7-5-15-29-24(18)22/h1-16,31H |
InChI Key |
HZDGLZQUMSPHFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{[3-(Ethoxycarbonyl)piperidin-1-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B11062789.png)
![3-(1,3-Benzodioxol-5-yl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B11062793.png)
![N-tetrazolo[1,5-b]pyridazin-6-ylethane-1,2-diamine](/img/structure/B11062815.png)
![ethyl (4-{[(2-fluorophenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11062818.png)

![4-cyclohexyl-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11062823.png)
![(4-Chlorophenyl){2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methanone](/img/structure/B11062829.png)
![1-(3-chloro-2-methylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11062830.png)
![8-nitro-3-(phenylcarbonyl)-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11062835.png)
![Methyl 3-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-4-(piperidin-1-yl)benzoate](/img/structure/B11062842.png)
![ethyl 4-[3-(4-chlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate](/img/structure/B11062860.png)

